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Vimentin (226-234)

Cat. No.: B1575469
Attention: For research use only. Not for human or veterinary use.
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Description

Vimentin (226-234) is a defined peptide fragment of the full-length vimentin protein, a type III intermediate filament that is a canonical marker of mesenchymal cells and is crucial for maintaining cellular integrity . This specific sequence is significant in immunological research, particularly in the study of rheumatoid arthritis (RA) and other autoimmune conditions. In RA, vimentin can undergo a post-translational modification called citrullination, which is critical for triggering immune responses . Citrullinated vimentin peptides are preferentially presented to CD4+ T cells by specific HLA-DRB1 risk alleles (the "shared epitope"), intensifying the autoimmune response . The study of the native Vimentin (226-234) peptide, in comparison to its citrullinated form, provides invaluable insights into the mechanisms of antigen presentation, T-cell activation, and the development of anti-citrullinated protein antibodies (ACPAs), which are highly specific biomarkers for RA . Research using this peptide focuses on understanding the structural dynamics and binding affinity within the peptide-HLA complex, which may influence disease outcomes and severity . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or human use.

Properties

sequence

SLQEEIAFL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Vimentin (226-234)

Origin of Product

United States

Structural Characterization of Vimentin 226 234

Predicted Secondary and Tertiary Structures of Vimentin (B1176767) (226-234)

The Vimentin (226-234) sequence is part of the coil 2 domain of the vimentin rod. nih.govpnas.org This domain, contrary to earlier models that suggested it was interrupted by a non-helical linker (L2), is now understood to be a continuous α-helical structure. pnas.orgnih.gov Secondary structure prediction algorithms, based on the amino acid sequence of the entire vimentin rod, consistently predict an α-helical conformation for the region encompassing residues 226-234. nih.gov

The coil 2 domain exhibits complex structural features. Its N-terminal portion is characterized by hendecad repeats (11-residue patterns), which form parallel α-helical bundles, while the remainder of coil 2 adopts a more conventional left-handed coiled-coil structure based on heptad repeats. nih.govkuleuven.be The Vimentin (226-234) fragment is situated within the initial part of coil 2, which was previously designated as coil 2A. This region is noted to be the shortest and least flexible among the rod segments. plos.org Given its location, the predicted secondary structure of Vimentin (226-234) is an α-helix.

In terms of tertiary structure, as an isolated peptide, Vimentin (226-234) is unlikely to form a stable, globular fold. Within the context of the full-length vimentin protein, this sequence contributes to the formation of a parallel coiled-coil dimer, which is the fundamental building block of vimentin filaments. kuleuven.bercsb.org Two of these dimers then associate in an antiparallel, staggered manner to form a tetramer. kuleuven.beharvard.edu Therefore, the tertiary structure of this peptide segment is defined by its interaction with the corresponding segment on the partner chain in the coiled-coil dimer.

Predicted Structural Features of Vimentin (226-234) in the Context of the Full-Length Protein
AttributePredicted FeatureSupporting Evidence
Secondary Structureα-helixSequence-based secondary structure prediction algorithms nih.gov
Tertiary Structure ContextPart of a parallel coiled-coil dimerCrystallographic and modeling studies of vimentin rod domain fragments pnas.orgkuleuven.bercsb.org
Domain LocationCoil 2 of the central rod domainSequence alignment and domain mapping of human vimentin nih.govpnas.org

Crystallographic Studies of Vimentin (226-234) in Isolation or Complex

To date, there are no published crystal structures of the isolated Vimentin (226-234) peptide. The structural understanding of the vimentin rod at an atomic level has been pieced together through a "divide-and-conquer" approach, where crystal structures of various overlapping fragments of the rod domain have been determined. pnas.org

Notably, the crystal structure of human vimentin fragments covering nearly the entire coil 2 has been solved. nih.gov These studies have been instrumental in revealing that coil 2 forms a continuous α-helical coiled-coil, dismissing the earlier notion of a separating L2 linker. pnas.orgnih.gov The N-terminal part of coil 2, which includes the 226-234 region, was found to exhibit a parallel α-helical bundle with hendecad repeats. nih.gov The crystallographic data from these larger fragments provide the most accurate atomic-level picture of the conformation of the Vimentin (226-234) sequence within the dimeric and tetrameric structures of vimentin. pnas.orgrcsb.org

Crystallographic Data for Vimentin Rod Domain Fragments Encompassing the 226-234 Region
PDB IDVimentin FragmentResolution (Å)Key Finding
1GK4Coil 2B Fragment2.30Revealed the double-stranded coiled-coil nature of the C-terminal part of coil 2. rcsb.org
3KLTCoil 2 Fragment (261-335)2.29Showed the N-terminal part of coil 2 forms a parallel α-helical bundle with hendecad repeats, and no L2 linker. nih.gov
3UF1Coil 1B Fragment2.80Provided a model for the A11 antiparallel tetramer arrangement. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Vimentin (226-234)

Computational modeling and molecular dynamics (MD) simulations have been invaluable tools for integrating experimental data from crystallography and other techniques into a comprehensive model of the vimentin filament. nih.gov MD simulations have been used to study the stability and dynamics of vimentin dimers and tetramers, providing insights into the mechanical properties of the coiled-coil domains. plos.org

Simulations of the vimentin dimer have confirmed the segmented geometry, with coiled-coil regions connected by linker domains. plos.org Models of the vimentin tetramer have been constructed based on crystallographic data, helping to understand the interactions that stabilize this fundamental assembly unit. pnas.org Furthermore, MD simulations combined with hydrogen-deuterium exchange experiments have provided a structural model for how tetramers interact during the initial stages of filament assembly. nih.gov

Molecular Interactions and Binding Partners of Vimentin 226 234

Identification of Protein-Protein Interaction Partners of Vimentin (B1176767) (226-234)

To uncover the proteins that physically associate with the Vimentin (226-234) fragment, a variety of powerful techniques can be utilized. These methods are designed to screen for and confirm protein-protein interactions in different experimental settings.

The yeast two-hybrid (Y2H) system is a genetic method used to discover protein-protein interactions on a large scale. ableweb.orgscirp.orgnih.govthebiogrid.org The principle involves the use of a "bait" protein, which in this case would be the Vimentin (226-234) peptide, and a library of "prey" proteins. If the bait and a prey protein interact, they reconstitute a functional transcription factor, which in turn activates reporter genes, allowing for the identification of the interacting partner. ableweb.orgscirp.org

A hypothetical Y2H screen for Vimentin (226-234) interactors could yield a list of potential binding partners. The results would be tabulated to highlight the identified proteins and the strength of the interaction based on the reporter gene activation.

Hypothetical Data Table: Yeast Two-Hybrid Screening Results for Vimentin (226-234) Interactors

Prey Protein IdentifiedGene SymbolReporter Gene Activation (Fold Change)Confidence Score
PlectinPLEC15.2High
Filamin AFLNA8.7Medium
Protein Phosphatase 2APPP2CA5.1Medium
Heat shock protein 90HSP90AA13.5Low

Co-immunoprecipitation (Co-IP) is a technique used to confirm protein-protein interactions in a more native cellular environment. bioradiations.comtainstruments.comnih.govnih.govnih.gov An antibody targeting a specific protein is used to pull that protein out of a cell lysate, along with any proteins that are bound to it. To study Vimentin (226-234) interactions, a tagged version of the peptide could be expressed in cells, and an antibody against the tag would be used for the Co-IP. The precipitated proteins would then be identified by mass spectrometry.

The results of a Co-IP experiment would provide strong evidence for in-vivo interactions. The findings could be presented in a table summarizing the proteins that were co-precipitated with the Vimentin (226-234) probe.

Hypothetical Data Table: Proteins Identified by Co-Immunoprecipitation with a Vimentin (226-234) Probe

Co-precipitated ProteinGene SymbolCellular CompartmentPutative Function in Relation to Vimentin
PlectinPLECCytoskeletonCross-linking intermediate filaments to other cytoskeletal elements.
DesminDESIntermediate FilamentsCo-assembly with vimentin in muscle cells.
Lamin B1LMNB1NucleusAnchoring intermediate filaments to the nuclear envelope.

Modern proteomic techniques offer a comprehensive way to map the interactome of a specific protein or peptide. One such approach is proximity-dependent biotinylation (BioID), where the Vimentin (226-234) peptide is fused to a promiscuous biotin (B1667282) ligase. When expressed in cells, this fusion protein will biotinylate any proteins in its close proximity. These biotinylated proteins can then be purified and identified by mass spectrometry, providing a snapshot of the Vimentin (226-234) interactome.

A table summarizing the findings from a proteomic study would list the identified proteins and their relative abundance, offering insights into the primary interaction partners of Vimentin (226-234).

Hypothetical Data Table: Proteomic Analysis of the Vimentin (226-234) Interactome via BioID

Identified ProteinGene SymbolSpectral CountsCellular Function
PlectinPLEC256Cytoskeletal organization
Filamin AFLNA189Actin-binding and cross-linking
α-Actinin-1ACTN1154Actin filament cross-linking
14-3-3 protein zeta/deltaYWHAZ121Signal transduction

Characterization of Vimentin (226-234) Binding Kinetics and Thermodynamics

Once potential binding partners are identified, the next step is to characterize the biophysical properties of these interactions. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for this purpose.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. nih.govbts.org.ukuva.es In a typical SPR experiment to study Vimentin (226-234) interactions, the peptide would be immobilized on a sensor chip, and a solution containing the potential binding partner would be flowed over the surface. The binding and dissociation of the analyte are measured, providing kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). nih.govbioradiations.combio-rad.com

The kinetic data obtained from SPR analysis would be crucial for understanding the strength and stability of the interaction between Vimentin (226-234) and its binding partners.

Hypothetical Data Table: Kinetic Parameters of Vimentin (226-234) Interactions Determined by SPR

Binding Partnerka (M⁻¹s⁻¹)kd (s⁻¹)KD (M)
Plectin1.2 x 10⁵2.5 x 10⁻⁴2.1 x 10⁻⁹
Filamin A3.4 x 10⁴5.1 x 10⁻³1.5 x 10⁻⁷
Protein Phosphatase 2A8.9 x 10³1.2 x 10⁻²1.3 x 10⁻⁶

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of binding interactions. ableweb.orgscirp.orgnih.govnih.govharvard.edudcu.iemalvernpanalytical.com It directly measures the heat released or absorbed during a binding event. By titrating a solution of a binding partner into a sample containing the Vimentin (226-234) peptide, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of the interaction (n). scirp.orgnih.gov

The thermodynamic profile obtained from ITC provides deep insights into the driving forces behind the interaction of Vimentin (226-234) with its partners.

Hypothetical Data Table: Thermodynamic Profile of Vimentin (226-234) Interactions from ITC

Binding PartnerStoichiometry (n)Ka (M⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Plectin1:14.8 x 10⁸-12.53.2-9.3
Filamin A1:16.7 x 10⁶-8.1-1.5-9.6
Protein Phosphatase 2A2:17.7 x 10⁵-5.4-2.7-8.1

Role of Vimentin (226-234) in Vimentin Filament Assembly and Disassembly

There is no specific research detailing the role of the Vimentin (226-234) peptide in the assembly and disassembly of vimentin filaments. However, its location within coil 1B of the central rod domain places it in a region critical for filament elongation and stability. pnas.orgrcsb.orgnih.gov Vimentin assembly is a complex, hierarchical process that begins with the formation of dimers, which then associate into tetramers. prospecbio.comresearchgate.net These tetramers assemble into unit-length filaments (ULFs) that anneal longitudinally to form mature, insoluble 10-nm filaments. nih.govjci.org The entire rod domain, including coil 1B, drives this process. ebi.ac.uk

A Japanese research database lists a title, "Structure-Function Relationship of α-Helical Subdomain Involved in Vimentin Filament Assembly...226-234," which suggests that research on this specific peptide may exist, but the details of these findings are not accessible through available search results. jst.go.jp

In Vitro Reconstitution Assays of Vimentin (226-234) Influence on Assembly

No published studies were identified that utilize in vitro reconstitution assays to specifically investigate the influence of the Vimentin (226-234) peptide on filament assembly. Such assays typically use full-length vimentin or its larger domains to observe filament formation under controlled conditions. These studies have been crucial in understanding that vimentin assembly occurs spontaneously in vitro without the need for nucleotide triphosphates, unlike actin or microtubules. nih.gov

Mutational Analysis of Vimentin (226-234) Residues in Filament Formation

There is no available data from mutational analyses of the specific amino acid residues within the Vimentin (226-234) sequence to determine their precise role in filament formation. Mutational studies on vimentin have been performed on other regions, such as the Y117L mutation in the rod domain, to investigate its impact on assembly. pnas.org Furthermore, studies on the related keratin (B1170402) intermediate filaments have shown that mutations in the coil 1B domain can be detrimental to filament assembly, highlighting the conserved importance of this region across intermediate filament proteins. embopress.org

Table 1: Research Findings on Vimentin Rod Domain and Filament Assembly Due to the lack of specific data for Vimentin (226-234), this table summarizes findings for the larger vimentin rod domain.

Research Area Key Findings Citations
Vimentin Assembly Assembly is a stepwise process forming dimers, tetramers, and unit-length filaments (ULFs) that anneal into mature filaments. prospecbio.comresearchgate.netnih.govjci.org
Rod Domain Function The central rod domain is essential for the dimerization and higher-order assembly of filaments. plos.orgebi.ac.uk
Coil 1B Structure Crystal structures of coil 1B fragments reveal how tetramers pack laterally and longitudinally to form the filament. pnas.orgrcsb.orgnih.gov

| Assembly Regulation | Phosphorylation of vimentin, often in the head and tail domains, is a key mechanism regulating filament disassembly. | abcam.com |

Vimentin (226-234) Interactions with Nucleic Acids

Current research does not indicate any interaction between the Vimentin (226-234) region and nucleic acids. Studies have consistently identified the N-terminal head domain of vimentin as the primary site for nucleic acid binding. nih.gov This arginine-rich head domain shows a preference for single-stranded DNA and RNA. nih.gov The interaction is thought to involve the intercalation of tyrosine residues within the head domain between the nucleic acid bases. nih.gov

Vimentin (226-234) Interactions with Lipids and Membranes

There is no specific information detailing the interaction between the Vimentin (226-234) peptide and lipids or membranes. However, research has shown that the vimentin rod domain as a whole is highly active in binding to nonpolar lipids, such as cholesterol and triglycerides. nih.gov The proposed mechanism for vimentin's interaction with lipid vesicles involves an initial binding of the positively charged N-terminal head domain to the negatively charged vesicle surface. This is followed by the stabilization of the complex through the partial insertion of the rod domain into the lipid bilayer, particularly where packing defects exist. nih.gov Vimentin is also known to associate with lipid droplets and is implicated in the transport of low-density lipoprotein (LDL)-derived cholesterol. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Vimentin
Cholesterol
Triglycerides
Low-density lipoprotein (LDL)

Post Translational Modifications Ptms of Vimentin 226 234 and Their Regulatory Impact

Phosphorylation Sites within Vimentin (B1176767) (226-234)

Phosphorylation, the addition of a phosphate (B84403) group to an amino acid, is one of the most well-studied PTMs of vimentin. This modification is known to play a crucial role in regulating the disassembly and reorganization of vimentin intermediate filaments during cellular processes such as mitosis and cell migration.

Scientific databases have identified Serine 226 (S226) as a site of phosphorylation within the Vimentin (226-234) fragment. affbiotech.comaffbiotech.jp The specific sequence of this nonapeptide is SLQEEIAFL.

Identification of Kinases Targeting Vimentin (226-234)

While Serine 226 has been identified as a phosphorylation site, specific kinases responsible for targeting this particular residue are not yet well-documented in publicly available research. A multitude of kinases are known to phosphorylate vimentin at various other sites, including PKA, PKC, CaMKII, ROCK, Cdk1, Plk1, Akt, and Aurora B, each contributing to the regulation of vimentin's functions in different cellular contexts. cytoskeleton.com However, the specific kinase or kinases that act on Serine 226 remain an area for further investigation.

Functional Consequences of Vimentin (226-234) Phosphorylation on Assembly and Interactions

The phosphorylation of vimentin, particularly in its head and rod domains, is a key mechanism for controlling filament dynamics. Generally, phosphorylation leads to the disassembly of vimentin filaments, which is essential for their reorganization during cell division and movement. cytoskeleton.com

The Vimentin (226-234) fragment lies within the rod domain, which is fundamental to the lateral association of vimentin dimers that forms the backbone of the filament. The introduction of a negatively charged phosphate group at Serine 226 could induce conformational changes that disrupt these interactions, thereby promoting filament disassembly or preventing assembly. However, without specific studies on the S226-phosphorylated form of vimentin, the precise functional consequences remain speculative.

The impact of phosphorylation on vimentin's interactions with other proteins is also a critical aspect of its regulation. For instance, phosphorylation can create binding sites for adaptor proteins like 14-3-3, which can, in turn, influence signaling pathways and protect vimentin from dephosphorylation. While this has been demonstrated for other phosphorylation sites on vimentin, it is plausible that phosphorylation at S226 could similarly modulate its binding to associated proteins.

Table 1: Documented Phosphorylation Site in Vimentin (226-234)

Modified Residue Position PTM Type Source
Serine 226 Phosphorylation UniProt affbiotech.comaffbiotech.jp

Ubiquitination of Vimentin (226-234)

Similar to acetylation, ubiquitination involves the attachment of ubiquitin to lysine (B10760008) residues. Given the absence of lysine in the Vimentin (226-234) sequence, this modification is not expected to occur within this fragment. The regulation of vimentin levels and localization through the ubiquitin-proteasome system is mediated by ubiquitination at lysine sites located elsewhere in the protein.

Sumoylation of Vimentin (226-234)

Sumoylation, the addition of a Small Ubiquitin-like Modifier (SUMO) protein, also targets lysine residues. As the Vimentin (226-234) peptide lacks lysine, it is not a substrate for sumoylation.

Other Emerging PTMs Affecting Vimentin (226-234)

Beyond the well-established PTMs, other modifications could potentially regulate vimentin function. One such modification is deamidation, the conversion of a glutamine residue to glutamic acid. The Vimentin (226-234) fragment contains a glutamine residue at position 228 (Q228). Deamidation introduces a negative charge, similar to phosphorylation, and could therefore potentially impact filament assembly and protein-protein interactions. However, there is currently no specific experimental evidence documenting the deamidation of Q228 in vimentin.

Functional Roles of Vimentin 226 234 in Cellular Processes

Vimentin (B1176767) in Regulation of Cellular Signaling Pathways

Vimentin is integral to the regulation of numerous signaling cascades that govern cell behavior. It functions as a scaffold, bringing together and organizing components of signaling pathways to ensure efficient and specific signal transduction. mdpi.com Vimentin's involvement spans multiple critical pathways:

PI3K/AKT Pathway: Vimentin influences cell proliferation, in some cases by downregulating the PI3K/AKT signaling cascade. researchgate.netnih.gov In hepatic stellate cells, the loss of vimentin has been shown to decrease the phosphorylation of AKT. nih.gov

ERK Pathway: Vimentin protects extracellular-signal regulated kinase (ERK) from dephosphorylation, thereby sustaining its activity. researchgate.netnih.gov This interaction is crucial for processes such as cell migration. nih.gov

Rho GTPase Pathways: Vimentin plays a role in controlling cell contractility and migration through Rho/ROCK1 signaling. researchgate.netnih.gov It also coordinates the formation of filopodia by influencing actin filament assembly through Rac1/Cdc42 and PAK1 pathways. researchgate.netnih.gov

Notch Signaling: In response to hemodynamic stress, phosphorylated vimentin interacts with Jagged1, enhancing Notch activation, which can impact arterial wall remodeling. nih.gov

TGF-β Signaling: Vimentin is involved in wound healing through its regulation of TGF-β1 and Slug signaling, which are central to extracellular matrix (ECM) synthesis and remodeling. nih.govabo.fi

The influence of vimentin on cellular signaling is realized through a variety of downstream effector molecules. By modulating these effectors, vimentin translates upstream signals into specific cellular actions like migration, proliferation, and survival.

Table 1: Key Signaling Pathways and Downstream Effectors Modulated by Vimentin

Signaling Pathway Downstream Effector(s) Cellular Process Regulated
Rho GTPase Rac1, Cdc42, PAK1, ROCK1 Cell Migration, Filopodia Formation, Contractility
MAPK/ERK ERK, Slug Cell Migration, Gene Expression, EMT
PI3K/AKT AKT, mTORC1 Cell Proliferation, Cell Growth, Autophagy
Notch Jagged1 Arterial Wall Remodeling
TGF-β Slug EMT, ECM Synthesis, Wound Healing

| Apoptosis/Survival | NF-κB | Apoptotic Resistance, Cell Survival |

One of the most critical downstream hubs regulated by vimentin is the mechanistic target of rapamycin kinase complex 1 (mTORC1). Vimentin supports mTORC1 translocation and activation by regulating the activity of Rag GTPase, which in turn controls cell size and autophagy. plos.org

Vimentin in Intracellular Trafficking and Organelle Positioning

Vimentin filaments form an extensive network that spans the cytoplasm, playing a crucial role in the spatial organization of the cell. nih.gov This network is vital for the proper positioning of organelles and for regulating the movement of intracellular vesicles.

Organelle Positioning: Vimentin is directly involved in maintaining the position and morphology of several organelles. It is associated with mitochondria, and its absence leads to mitochondrial fragmentation and disorganization. researchgate.net The vimentin network also forms a cage-like structure around the nucleus, contributing to its positioning and structural integrity. nih.govfrontiersin.org

Intracellular Trafficking: The vimentin network can act as a physical barrier, restraining the movement of vesicles. For instance, vimentin intermediate filaments interact with caveolin-1 (CAV-1) and restrict the intracellular trafficking of CAV-1 positive vesicles. nih.gov Depletion of vimentin releases these vesicles, increasing their cytoplasmic dynamics. nih.gov

Vimentin in Cell Adhesion and Migration Mechanisms

Vimentin is widely recognized as a marker for migrating cells and is fundamentally involved in the mechanics of cell movement. nih.gov Its role is multifaceted, involving the regulation of cell polarity, adhesion dynamics, and the physical properties of the cell.

Adhesion Regulation: Vimentin regulates the growth, maturation, and strength of integrin-dependent adhesions. researchgate.netnih.govfrontiersin.org It serves as an adaptor protein that binds to cell adhesion components like paxillin and talin. researchgate.netnih.gov This allows cells to fine-tune their attachment to the ECM, which is essential for controlled migration. researchgate.netnih.gov

Focal Adhesion Dynamics: Research shows that vimentin is required for the directional persistence of migrating cells by regulating the dynamics, orientation, and composition of focal adhesions (FAs). biorxiv.org Both long vimentin filaments and smaller fragments known as "squiggles" interact with FAs, determining their maturation and stability. biorxiv.org

Migration Control: By modulating signaling pathways involving Rac1, Cdc42, and Rho, vimentin controls the cytoskeletal rearrangements necessary for cell movement. researchgate.netnih.gov It helps determine cellular polarity and the formation of protrusions like lamellipodia and filopodia that drive migration. researchgate.netmdpi.com

Table 2: Vimentin's Role in Cell Adhesion and Migration

Mechanism Interacting Proteins/Structures Functional Outcome
Adhesion Strength Integrins, Paxillin, Talin Regulation of cell-ECM attachment
Directional Persistence Focal Adhesions (FAs) Control of FA maturation, stability, and orientation
Cell Polarity Actin Cytoskeleton Determination of the leading and trailing edges

| Force Distribution | Actomyosin Machinery | Balancing contractile forces for directional movement |

Vimentin in Stress Response and Apoptosis Pathways

Vimentin's role in cell survival and death is complex, demonstrating both pro-apoptotic and anti-apoptotic functions depending on the cellular context and stimulus.

Pro-Apoptotic Role: During apoptosis, vimentin is a target for cleavage by multiple caspases, including caspase-3, -6, and -7. researchgate.net This cleavage leads to the disassembly of the vimentin filament network, a hallmark of apoptotic cells. Furthermore, the proteolysis of vimentin can generate a pro-apoptotic amino-terminal fragment that amplifies the cell death signal. researchgate.net

Anti-Apoptotic and Survival Role: In response to certain stressors, such as DNA damage induced by chemotherapy, vimentin activation can confer resistance to apoptosis. nih.gov In colon carcinoma models, vimentin-mediated signaling was found to delay the progression of apoptosis by modulating the promoter activity of the pro-survival transcription factor NF-κB. nih.govnih.gov This suggests that in some cancer cells, vimentin activation is part of a survival response to therapeutic agents. nih.gov This survival signaling may involve an interaction between vimentin and the ATM kinase. nih.gov

Vimentin in Nucleus-Cytoplasm Communication

The vimentin cytoskeleton is intimately associated with the nucleus, playing a key role in maintaining nuclear shape and position and mediating the transmission of mechanical forces between the cytoplasm and the nuclear envelope. nih.gov

Vimentin filaments form a network that encases the nucleus, connecting to the outer nuclear membrane. nih.govfrontiersin.org This connection is thought to be mediated by linker proteins such as plectin and nesprin-3, which bridge the gap between the cytoskeleton and the nuclear envelope. nih.gov This physical linkage is crucial for:

Nuclear Positioning and Anchorage: The vimentin network helps to anchor the nucleus in a specific location within the cell, which is critical for many cellular functions, including migration and division. nih.gov

Mechanotransduction: By connecting the plasma membrane (via focal adhesions) to the nuclear envelope, the vimentin network can transmit mechanical forces from the extracellular environment directly to the nucleus, potentially influencing gene expression. frontiersin.org

Protection: The vimentin cage provides mechanical protection to the nucleus, for example, during cell migration through confined spaces, which can cause significant deformation of the cell and its nucleus. frontiersin.org

Methodologies for Studying Vimentin 226 234

Peptide Synthesis and Purification Techniques for Vimentin (B1176767) (226-234)

The production of the Vimentin (226-234) peptide for research purposes is typically achieved through chemical synthesis.

Solid-Phase Peptide Synthesis (SPPS): This is a common method for generating peptides like Vimentin (226-234). The process involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. Following the completion of the sequence, the peptide is cleaved from the resin. googleapis.com

Purification: After synthesis, the crude peptide product contains impurities. Purification is essential to obtain a high-purity sample for experimental use. A standard technique for this is:

High-Performance Liquid Chromatography (HPLC): This technique separates the desired peptide from impurities based on its physicochemical properties, such as hydrophobicity. The purity of the resulting peptide can be very high, often exceeding 90%. abcam.com

The successful synthesis and purification of Vimentin (226-234) are critical first steps for any subsequent functional or structural studies. abcam.comcreative-peptides.com

Site-Directed Mutagenesis and Recombinant Protein Expression of Vimentin (226-234) Variants

To understand the function of specific amino acid residues within the Vimentin (226-234) sequence, researchers employ site-directed mutagenesis and recombinant protein expression.

Site-Directed Mutagenesis: This PCR-based technique allows for the precise alteration of the DNA sequence that codes for the vimentin protein. nih.gov By changing specific codons, researchers can create mutant versions of vimentin where one or more amino acids in the 226-234 region are substituted. nih.govnih.gov This is invaluable for investigating the role of individual amino acids in protein-protein interactions or post-translational modifications. nih.gov For instance, studies have used this method to investigate phosphorylation sites within the broader vimentin protein. nih.gov

Recombinant Protein Expression: Once a desired mutation is made in the DNA, the modified gene is inserted into an expression system, such as E. coli bacteria, to produce the variant vimentin protein. raybiotech.com These recombinant proteins can be produced with tags, such as a polyhistidine (6xHis) tag, to facilitate purification. raybiotech.commybiosource.com The expressed proteins can then be used in various assays to assess the functional consequences of the introduced mutations. fishersci.fi

TechniquePurposeKey Features
Site-Directed MutagenesisIntroduce specific amino acid changes in the Vimentin (226-234) sequence.PCR-based, allows for precise nucleotide changes. nih.gov
Recombinant Protein ExpressionProduce large quantities of wild-type or mutant vimentin proteins.Often uses E. coli as an expression host; can include affinity tags for purification. raybiotech.commybiosource.com

Advanced Imaging Techniques for Localizing Vimentin (226-234) in Cells

Visualizing the location and dynamics of vimentin, including the region encompassing residues 226-234, within the cellular environment is crucial for understanding its function.

Immunofluorescence: This technique uses antibodies that specifically recognize and bind to vimentin. These primary antibodies are then detected by secondary antibodies that are conjugated to fluorescent molecules (fluorophores). This allows the vimentin network to be visualized using a fluorescence microscope. researchgate.netresearchgate.net

Confocal Microscopy: This advanced form of fluorescence microscopy eliminates out-of-focus light, resulting in sharper images with improved resolution. amazonaws.comscholaris.ca It enables the three-dimensional reconstruction of the vimentin filament network within cells. researchgate.netehu.es Studies have utilized confocal microscopy to observe the reorganization of vimentin filaments in response to various stimuli. researchgate.net

Conventional light microscopy is limited by the diffraction of light to a resolution of about 200-250 nanometers. promega.com.br Super-resolution microscopy techniques overcome this limitation, allowing for the visualization of cellular structures at the nanoscale. promega.com.brleica-microsystems.comnih.gov

STED and STORM: Techniques like Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM) have been used to image vimentin filaments with unprecedented detail. promega.com.brresearchgate.net These methods can achieve resolutions of tens of nanometers, revealing the fine structure of the vimentin network. promega.com.brleica-microsystems.com

PALM and DNA-PAINT: Photoactivated Localization Microscopy (PALM) and Point Accumulation for Imaging in Nanoscale Topography (PAINT) are other single-molecule localization techniques that provide high-resolution images of vimentin organization. nih.govresearchgate.net These advanced imaging methods are critical for understanding the nanoscale organization of vimentin and its interactions with other cellular components. nih.gov

Imaging TechniquePrincipleAdvantage for Vimentin Studies
ImmunofluorescenceAntibody-based labeling with fluorophores. researchgate.netSpecific visualization of the vimentin protein network.
Confocal MicroscopyRejection of out-of-focus light. amazonaws.comHigh-contrast, 3D imaging of vimentin filaments. researchgate.net
Super-Resolution Microscopy (STED, STORM, PALM)Overcomes the diffraction limit of light. promega.com.brnih.govNanoscale visualization of vimentin filament structure and organization. leica-microsystems.comresearchgate.net

Force Spectroscopy and Micromanipulation Techniques for Vimentin (226-234) Mechanical Properties

The mechanical properties of the cytoskeleton, to which vimentin is a major contributor, are essential for cell shape, motility, and mechanotransduction.

Atomic Force Microscopy (AFM): AFM is a powerful tool for measuring the mechanical properties of cells and biomolecules at the nanoscale. mdpi.com In the context of vimentin, AFM can be used to indent the cell surface and measure its stiffness (Young's modulus). plos.orgresearchgate.net By comparing cells with normal and altered vimentin networks, researchers can infer the contribution of vimentin to cellular elasticity. plos.org

Micromanipulation Techniques: Techniques like magnetic twisting cytometry involve applying controlled forces to cell surface receptors using magnetic beads. hmieducation.com By measuring the cell's response, researchers can probe the mechanical integrity of the cytoskeleton, including the vimentin network. hmieducation.com Another approach involves using micropipettes to apply forces and observe the resulting cellular deformation. These methods have been instrumental in demonstrating the role of cytoskeletal tension in cell shape and function. hmieducation.com

Proteomics and Mass Spectrometry for Vimentin (226-234) PTMs and Interacting Proteins

Proteomics and Mass Spectrometry (MS): These powerful techniques are used to identify and quantify proteins and their post-translational modifications (PTMs) on a large scale. nih.govnih.govresearchgate.net

Identifying PTMs: Mass spectrometry can be used to pinpoint the exact location of PTMs, such as phosphorylation, on the vimentin protein. nih.gov For example, phosphopeptide mapping can identify specific serine or threonine residues that are phosphorylated. nih.gov This is crucial for understanding how vimentin function is regulated.

Identifying Interacting Proteins: Affinity purification coupled with mass spectrometry (AP-MS) is a common method to identify proteins that interact with vimentin. nih.govcreative-proteomics.com In this approach, vimentin is used as "bait" to pull down its binding partners from cell extracts. These interacting proteins are then identified by mass spectrometry. nih.govcreative-proteomics.com Studies have used this approach to identify a range of vimentin-interacting proteins, including enzymes involved in energy metabolism. nih.gov

TechniqueApplication for Vimentin (226-234)Research Findings
Mass SpectrometryIdentification of post-translational modifications. nih.govIdentified numerous in vivo phosphorylation sites on vimentin. nih.gov
Affinity Purification-Mass Spectrometry (AP-MS)Identification of vimentin-interacting proteins. nih.govcreative-proteomics.comRevealed interactions with proteins like nucleoside diphosphate (B83284) kinase and enzymes of energy metabolism. nih.gov

High-Throughput Screening for Modulators of Vimentin (226-234) Function

High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of chemical compounds against a specific biological target. frontiersin.org The goal is to identify "hit" compounds that modulate the target's activity, which can then be optimized through further medicinal chemistry efforts. While no specific HTS campaigns for the vimentin (226-234) fragment have been detailed in publicly accessible research, the methodologies for such a screen can be extrapolated from general HTS practices and assays developed for other protein fragments or protein-protein interactions.

Conceptual Framework for HTS Targeting Vimentin (226-234):

An HTS campaign for modulators of vimentin (226-234) would first require a clear understanding of the fragment's specific function or interaction to be targeted. For instance, if this peptide is involved in a specific protein-protein interaction, an assay could be designed to screen for small molecules that disrupt or stabilize this interaction.

Potential HTS Assay Formats:

Several HTS assay formats could be adapted to screen for modulators of vimentin (226-234) function. The choice of assay would depend on the specific molecular event being investigated.

Biochemical Assays: These assays are performed in a cell-free system using purified components.

Fluorescence Polarization (FP): If a fluorescently labeled vimentin (226-234) peptide binds to a larger protein partner, the polarization of the emitted light will be high. Small molecules that disrupt this interaction would lead to a decrease in fluorescence polarization.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the transfer of energy between two fluorescent labels, a donor and an acceptor, when they are in close proximity. If the vimentin (226-234) peptide and its binding partner are each labeled with a component of a TR-FRET pair, their interaction will produce a FRET signal. Compounds that disrupt the interaction will cause a loss of this signal.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity by a biological interaction. This technology is highly sensitive and suitable for detecting protein-protein interactions.

Cell-Based Assays: These assays are conducted in living cells and can provide more physiologically relevant data.

Reporter Gene Assays: If the interaction involving vimentin (226-234) leads to the activation of a specific signaling pathway and subsequent gene transcription, a reporter gene (e.g., luciferase or green fluorescent protein) can be placed under the control of a responsive promoter. Modulators would be identified by a change in the reporter signal.

Protein-Fragment Complementation Assays (PCA): In this approach, the vimentin (226-234) peptide and its interacting partner are fused to two separate, non-functional fragments of a reporter protein (e.g., luciferase or β-galactosidase). Interaction between the two proteins brings the fragments together, reconstituting the reporter's activity.

Screening Libraries:

A typical HTS campaign would involve screening large collections of small molecules, known as compound libraries. These libraries can contain tens of thousands to millions of diverse chemical structures, increasing the probability of finding a hit.

Data Analysis and Hit Validation:

HTS generates large volumes of data that require sophisticated analysis to identify genuine hits while minimizing false positives and negatives. Initial hits from the primary screen are then subjected to a series of validation and secondary screening steps to confirm their activity and determine their mechanism of action.

While the direct application of HTS to the vimentin (226-234) fragment is not yet a feature of published research, the established principles and diverse methodologies of HTS provide a clear roadmap for how such a scientific inquiry could be pursued. The development of a specific and robust assay for a defined function of the vimentin (226-234) peptide is the critical first step for launching a high-throughput screening campaign to identify novel modulators.

Theoretical Models and Future Research Directions for Vimentin 226 234

Developing Comprehensive Theoretical Models of Vimentin (B1176767) (226-234) Function

Theoretical models for the full-length vimentin protein often focus on its role in the assembly of intermediate filaments (IFs), which are crucial components of the cytoskeleton providing mechanical support to cells. nih.gov Vimentin's structure, characterized by a central α-helical rod domain flanked by non-helical head and tail domains, allows for the complex process of filament assembly. nih.gov This process is thought to involve the formation of coiled-coil dimers, which then associate into tetramers and subsequently into unit-length filaments that anneal to form the mature IFs. nih.gov

The peptide Vimentin (226-234) is located within coil 1b of the rod domain. nih.gov Theoretical models suggest that this region is critical for the lateral assembly and stability of the vimentin filaments. The specific sequence of amino acids in this peptide likely contributes to the electrostatic and hydrophobic interactions necessary for the proper alignment and packing of vimentin dimers and tetramers. Disruptions in this region could theoretically lead to aberrant filament formation, impacting cellular integrity and function.

Integration of Vimentin (226-234) Research into Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems as a whole. Integrating research on Vimentin (226-234) into these approaches can provide a more holistic view of its function. For instance, in the context of cancer, vimentin is a well-known marker for the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal, fibroblast-like properties and show increased motility and invasiveness. nih.govbioscientifica.com

Systems biology models of EMT incorporate data from genomics, proteomics, and metabolomics to map the intricate signaling pathways involved. Vimentin (226-234), as part of the vimentin protein, is a component of these networks. Research is exploring how changes in the expression or modification of vimentin, potentially affecting the 226-234 region, are correlated with the expression of other key EMT-related molecules like E-cadherin, N-cadherin, and various transcription factors. bioscientifica.comnih.gov

In Alzheimer's disease research, systems biology approaches have identified vimentin as part of a diverse molecular network. elte.hu Understanding the role of specific vimentin fragments like 226-234 within these complex disease models could reveal novel pathogenic mechanisms and therapeutic targets.

Unexplored Functional Aspects of Vimentin (226-234)

While the structural role of the vimentin rod domain is relatively well-studied, the specific non-canonical functions of the Vimentin (226-234) peptide remain largely unexplored. Recent research on the full-length vimentin protein has uncovered its involvement in a surprising variety of cellular processes beyond its cytoskeletal role. nih.gov These include roles in cell adhesion, migration, signaling, and the regulation of gene expression. nih.gov

Future research could investigate whether the Vimentin (226-234) peptide itself, or its accessibility within the filament, plays a direct role in these processes. For example, it is plausible that this specific region could serve as a binding site for signaling proteins or other cytoskeletal components, thereby modulating their activity. The dynamic nature of vimentin filaments suggests that specific regions like 226-234 could become exposed or concealed in response to cellular signals, allowing for a nuanced regulation of cellular functions.

Another area for future investigation is the potential extracellular role of vimentin fragments. While vimentin is primarily an intracellular protein, it can be secreted or released from cells under certain conditions. It is unknown if fragments like Vimentin (226-234) exist extracellularly and what their functional consequences might be.

Development of Novel Research Tools and Probes Targeting Vimentin (226-234)

To further elucidate the function of Vimentin (226-234), the development of specific research tools and probes is essential. This includes the generation of monoclonal antibodies that specifically recognize the Vimentin (226-234) epitope. Such antibodies would be invaluable for a variety of experimental techniques, including immunohistochemistry, immunofluorescence, and western blotting, allowing for the precise localization and quantification of this specific vimentin fragment in cells and tissues.

Furthermore, the development of peptide-based probes, such as biotinylated or fluorescently labeled versions of the Vimentin (226-234) peptide, could facilitate studies on its binding partners. creativebiolabs.net These probes could be used in pull-down assays and other proteomic approaches to identify proteins that interact with this specific region of vimentin.

Genetically encoded probes, such as Förster resonance energy transfer (FRET)-based biosensors, could also be designed to monitor conformational changes within the vimentin filament that involve the 226-234 region in living cells. These tools would provide real-time insights into the dynamics of vimentin filament assembly and disassembly in response to various stimuli. The creation of such specific investigational tools will be crucial for moving from theoretical models to a concrete understanding of the role of Vimentin (226-234) in health and disease. ulisboa.pt

Q & A

Q. What experimental methods are recommended for identifying and quantifying Vimentin (226-234) in cellular models?

  • Methodology : Use immunostaining with validated anti-vimentin antibodies (e.g., targeting the 226-234 epitope) combined with confocal microscopy for spatial localization . Quantitative analysis can be performed via Western blotting with normalization to housekeeping proteins (e.g., β-actin). For dynamic studies, fluorescence recovery after photobleaching (FRAP) assays assess vimentin filament turnover .
  • Key Considerations : Validate antibody specificity using knockout controls. Include stereological methods for morphometric analysis to avoid sampling bias .

Q. How does Vimentin (226-234) contribute to cytoskeletal organization in endothelial cells?

  • Methodology : Employ siRNA knockdown or CRISPR-Cas9 deletion of vimentin in endothelial cell lines, followed by transwell migration assays and traction force microscopy to evaluate cytoskeletal dynamics. Compare wild-type and vimentin-deficient cells for structural integrity under shear stress .
  • Data Interpretation : Note that vimentin loss may reduce endothelial barrier function, as seen in diabetic vascular dysfunction models .

Advanced Research Questions

Q. What mechanisms link Vimentin (226-234) dysregulation to diabetic vascular pathology, and how can these be experimentally dissected?

  • Experimental Design :
    • Animal Models : Use streptozotocin (STZ)-induced diabetic mice to mimic hyperglycemia. Collect vascular tissue sections for vimentin immunostaining and correlate with morphometric parameters (luminal diameter, wall thickness) .
    • Functional Assays : Measure vascular permeability via Evans blue leakage assays post-histamine challenge. Compare diabetic vs. non-diabetic cohorts to assess endothelial dysfunction .
  • Contradiction Analysis : If vimentin expression increases in early diabetes but decreases in chronic stages (as in ), perform time-course studies to distinguish acute vs. adaptive responses. Use RNA-seq to identify compensatory pathways (e.g., laminin upregulation).

Q. How can researchers resolve discrepancies in Vimentin (226-234) expression data across different vascular compartments?

  • Methodological Approach :
    • Tissue-Specific Analysis : Segment arterial vs. venous tissues using laser capture microdissection, followed by targeted proteomics (e.g., LC-MS/MS) to quantify vimentin isoforms.
    • Statistical Rigor : Apply multivariate regression to control for confounding variables (e.g., blood glucose levels, wall-to-lumen ratio) .
  • Case Study : In diabetic models, arterial endothelial cells show elevated vimentin immunoreactivity compared to veins, suggesting compartment-specific roles in vascular remodeling .

Q. What are the challenges in modeling Vimentin (226-234)-mediated cell motility in 3D microenvironments?

  • Advanced Techniques :
    • 3D Collagen Matrices : Embed cells in collagen gels with varying stiffness to mimic physiological vs. fibrotic conditions. Track migration using live-cell imaging.
    • Computational Modeling : Integrate agent-based models to simulate vimentin’s role in collective cell migration. Validate predictions via CRISPR-edited cells lacking vimentin .
  • Pitfalls : Avoid overinterpretation of 2D monolayer assays, which may not replicate in vivo mechanotransduction.

Methodological Guidance for Data Validation

Q. How should researchers address variability in semi-quantitative scoring of Vimentin (226-234) immunostaining?

  • Best Practices :
    • Blinded Scoring : Use two independent observers and calculate inter-rater reliability (e.g., Cohen’s κ).
    • Automation : Adopt AI-based image analysis tools (e.g., QuPath) for objective quantification of staining intensity .
  • Example : In diabetic murine models, semi-quantitative scores for arterial vimentin showed high inter-observer variability (±15%); automation reduced this to ±5% .

Q. What statistical frameworks are optimal for analyzing time-dependent changes in Vimentin (226-234) expression?

  • Recommendations :
    • Longitudinal Mixed Models : Account for repeated measures in the same subject (e.g., weekly vimentin measurements in diabetic mice).
    • Survival Analysis : Apply Cox regression if correlating vimentin levels with vascular event onset (e.g., thrombosis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.